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Compound Name: 4-Pyrimidinecarboxylic acid

Cat. No.: B114565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Pyrimidinecarboxylic acid, with the CAS number 31462-59-6, is a pivotal heterocyclic

organic compound. Its structure, featuring a pyrimidine ring functionalized with a carboxylic acid

group, renders it a valuable building block in medicinal chemistry and drug discovery. This

technical guide provides a comprehensive overview of its chemical properties, synthesis, and

its role as a synthetic intermediate, particularly in the development of novel therapeutic agents.

The pyrimidine scaffold is a recurring motif in numerous biologically active molecules, and 4-
pyrimidinecarboxylic acid serves as a key precursor for a wide range of derivatives with

potential applications in oncology and virology.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 4-pyrimidinecarboxylic acid is

presented in the table below. This data is essential for its handling, characterization, and

application in synthetic chemistry.
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Property Value References

CAS Number 31462-59-6 [1][2][3]

Molecular Formula C₅H₄N₂O₂ [1][3]

Molecular Weight 124.10 g/mol [1][3]

Appearance Solid [1]

Melting Point 210-215 °C [1]

Predicted Boiling Point 318.7 ± 15.0 °C [4]

Predicted Density 1.403 ± 0.06 g/cm³ [4]

Predicted pKa 2.81 ± 0.10 [4]

Solubility

Soluble in DMSO and DMF.

Limited solubility in ethanol

and PBS (pH 7.2).

[5]

UV/Vis (λmax) 205, 256 nm [5]

InChI
1S/C5H4N2O2/c8-5(9)4-1-2-6-

3-7-4/h1-3H,(H,8,9)
[1][3]

InChIKey
YPOXGDJGKBXRFP-

UHFFFAOYSA-N
[1][3]

SMILES O=C(O)c1cncnc1 [1]

Spectroscopic Data:

While high-resolution spectra for 4-pyrimidinecarboxylic acid are not readily available in the

public domain, typical spectral characteristics for pyrimidine derivatives have been reported.[4]

¹H NMR (300 MHz, DMSO-d₆): δ 9.37 (d, J=1.4 Hz, 1H), 9.07 (d, J=5.1 Hz, 1H), 8.01 (dd,

J=5.1, 1.4 Hz, 1H).[4]

¹³C NMR: Characteristic peaks for the pyrimidine ring and the carboxylic acid carbon are

expected.
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IR: Characteristic absorption bands for C=O (carboxylic acid), C=N, and C=C bonds are

anticipated.[4]

Mass Spectrometry (HRMS-ESI): [m-H]⁻ calculated for C₅H₃N₂O₂ is 123.02000, found

123.01934.[4]

Synthesis and Experimental Protocols
A common synthetic route to 4-pyrimidinecarboxylic acid involves the oxidation of a suitable

precursor like 4-methylpyrimidine.[4]

Synthesis of 4-Methylpyrimidine (Intermediate)
Experimental Protocol:

Combine formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and

water (7.21 mL, 0.400 mol) in a 250 mL three-neck flask equipped with a Liebig condenser,

distillation head, and thermometer.

Heat the mixture to 175 °C.

Add 4,4-dimethoxybutan-2-one (128.3 g, 0.874 mol) dropwise over 7 hours, maintaining the

reaction temperature at 175 °C.

Continue stirring at the same temperature for an additional 2 hours. The overhead

temperature should be kept between 40-60 °C to remove methanol and methyl formate.

After the addition is complete, allow the reaction temperature to cool to 135 °C.

Let the reaction mixture cool to room temperature and then add 1 M sodium hydroxide (130

mL).

Perform continuous extraction with chloroform.

Dry the combined chloroform layers over sodium sulfate and remove the chloroform by

distillation under normal pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://wap.guidechem.com/question/what-are-the-synthesis-and-app-id146239.html
https://wap.guidechem.com/question/what-are-the-synthesis-and-app-id146239.html
https://www.benchchem.com/product/b114565?utm_src=pdf-body
https://wap.guidechem.com/question/what-are-the-synthesis-and-app-id146239.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by vacuum distillation (bp 55-65 °C, 72 Torr) to yield 4-

methylpyrimidine as a colorless liquid.[4]

Synthesis of 4-Pyrimidinecarboxylic Acid
Experimental Protocol:

To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL), add selenium

dioxide (76.0 g, 0.685 mol).

Stir the mixture at 55-60 °C for 2 hours, and then at 85-90 °C for 3 hours.

After cooling, filter the reaction mixture and wash the solid with water and diethyl ether.

Dry the solid under vacuum to obtain 4-pyrimidinecarboxylic acid as a brown solid.[4]

Biological Activity and Mechanisms of Action
4-Pyrimidinecarboxylic acid serves as a crucial intermediate in the synthesis of derivatives

with significant biological activities, primarily in the realms of antiviral and anticancer research.

The core pyrimidine structure is a well-established pharmacophore.

Antiviral Activity: Inhibition of Dihydroorotate
Dehydrogenase (DHODH)
A primary mechanism of antiviral action for many pyrimidine derivatives is the inhibition of the

host enzyme dihydroorotate dehydrogenase (DHODH).[6][7][8][9] DHODH is a key enzyme in

the de novo pyrimidine biosynthesis pathway, which is essential for the replication of many

viruses that rely on the host's cellular machinery for nucleotide synthesis. By inhibiting DHODH,

these compounds deplete the intracellular pool of pyrimidines, thereby hindering viral RNA and

DNA synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://wap.guidechem.com/question/what-are-the-synthesis-and-app-id146239.html
https://www.benchchem.com/product/b114565?utm_src=pdf-body
https://www.benchchem.com/product/b114565?utm_src=pdf-body
https://wap.guidechem.com/question/what-are-the-synthesis-and-app-id146239.html
https://www.benchchem.com/product/b114565?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9146014/
https://www.mdpi.com/1424-8247/18/9/1416
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402641/
https://pubmed.ncbi.nlm.nih.gov/30974126/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Host Cell Virus

Glutamine Carbamoyl Phosphate

Aspartate

Dihydroorotate
Orotate

DHODH
UMP UTP, CTP Viral RNA/DNA

Replication

4-Pyrimidinecarboxylic
Acid Derivative

 Inhibition

Click to download full resolution via product page

Caption: General mechanism of antiviral activity via DHODH inhibition.

Anticancer Activity: Induction of Apoptosis
Pyrimidine derivatives have demonstrated significant potential as anticancer agents by

inducing apoptosis, or programmed cell death, in cancer cells.[10][11][12] The induction of

apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor)

pathways, both of which culminate in the activation of caspases, the executioner enzymes of

apoptosis.
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Caption: General mechanism of anticancer activity via apoptosis induction.
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Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and the cytotoxic potential of a compound.[13][14][15]

Experimental Workflow:
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1. Seed cancer cells in a
96-well plate

2. Incubate for 24h
(cell attachment)

3. Treat cells with various
concentrations of the
pyrimidine derivative

4. Incubate for 48-72h

5. Add MTT solution to each well

6. Incubate for 4h
(formazan formation)

7. Add solubilizing agent
(e.g., DMSO) to dissolve

formazan crystals

8. Measure absorbance at 570 nm

9. Calculate cell viability and
determine IC50 value

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b114565#4-pyrimidinecarboxylic-acid-cas-number-
31462-59-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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